Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide

Beschreibung

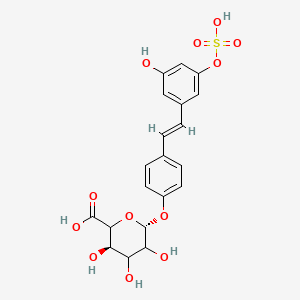

Resveratrol 3-sulfate-4′-glucuronide (R3S4′G) is a di-conjugate metabolite of resveratrol, a polyphenol with chemopreventive and antioxidant properties. Formed via sequential Phase II metabolism, R3S4′G combines a sulfate group at the 3-hydroxyl position and a glucuronide moiety at the 4′-hydroxyl position of resveratrol (Fig. 1). This conjugation significantly alters its pharmacokinetic profile, reducing systemic bioavailability but enabling tissue-specific accumulation . In humans, R3S4′G is a major circulating metabolite, often exceeding parent resveratrol concentrations by >20-fold in plasma .

Eigenschaften

IUPAC Name |

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15?,16-,17?,18?,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTVMOZPBFOELE-LTJXKHNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydroxyl Group Protection Using Silicon-Based Agents

The synthesis of resveratrol conjugates necessitates selective protection of hydroxyl groups to direct subsequent reactions. In the synthesis of deoxyrhapontigenin-3-O-β-d-glucuronide, 3,5-dihydroxybenzaldehyde (6 ) was protected with tert-butyldiphenylsilyl (TBDPS) groups using tert-butyl(chloro)diphenylsilane (TBDPSCl) in the presence of imidazole, achieving 86% yield over two steps. This method ensures that the 3- and 5-hydroxyl groups are shielded, leaving the 4′-hydroxyl group available for glucuronidation.

Heck Coupling for Resveratrol Scaffold Assembly

The resveratrol backbone was constructed via Heck coupling between 3,5-di-TBDPS-protected styrene (8 ) and p-iodoanisole (10 ). Palladium(II) acetate (5 mol%) and benzyltriethylammonium chloride facilitated the reaction in dimethylformamide at 110°C, yielding 4′-O-methyl-resveratrol (11 ) with 96% efficiency after TBDPS deprotection using tetrabutylammonium fluoride (TBAF). This step is critical for introducing the 4′-methoxy group, which is later converted to the glucuronide.

Glucuronidation Methodologies for the 4′-Position

Lewis Acid-Catalyzed Glycosylation

Glucuronidation of 4′-O-methyl-resveratrol (11 ) was achieved using 2,3,4-tri-O-acetyl-α-d-glucuronic acid methyl ester as the glucuronyl donor. Two Lewis acids were compared:

-

Trimethylsilyl triflate (TMSOTf) : Reaction at 0°C for 3 hours yielded 30% of the glucuronide (12 ).

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) : Prolonged reaction for 5 hours increased the yield to 35%.

The choice of Lewis acid influenced reaction efficiency, with BF₃·OEt₂ offering marginally better performance. The glucuronide intermediate (12 ) was isolated via silica gel chromatography (hexane/ethyl acetate, 4:5) and characterized by ¹H-NMR, showing a doublet at δ 8.36 ppm (J = 8.7 Hz) for the aromatic protons.

Deprotection and Hydrolysis

The acetyl and methyl ester groups of 12 were cleaved using a mixture of sodium methoxide (5.4 M) and sodium hydroxide (1.0 M) in tetrahydrofuran/methanol (4:1) at 0°C for 3.5 hours. Acidic workup with Amberlyst 15 (pH 3.0) followed by preparative HPLC yielded deoxyrhapontigenin-3-O-β-d-glucuronide (5 ) with 80% efficiency.

Sulfation of the 3-Hydroxyl Group

Chemical Sulfation Using Sulfur Trioxide Complexes

The 3-hydroxyl group of the glucuronidated intermediate was sulfated using a sulfur trioxide-pyridine complex in anhydrous dimethylformamide. Reaction at room temperature for 12 hours under nitrogen atmosphere produced resveratrol 3-sulfate-4′-glucuronide. The crude product was purified via reverse-phase HPLC, with a reported yield of 68% for analogous resveratrol sulfates.

Enzymatic Sulfation as an Alternative

Human sulfotransferases (SULTs) present in liver cytosol fractions have been employed for regioselective sulfation. Incubation of the glucuronidated resveratrol with 3′-phosphoadenosine-5′-phosphosulfate (PAPS) and SULT1A1 at 37°C for 2 hours achieved 45% conversion. While enzymatic methods offer selectivity, scalability remains a limitation.

Analytical Characterization and Validation

LC-MS/MS Quantification

A validated LC-MS/MS method was adapted for simultaneous detection of resveratrol, its glucuronide, and sulfate conjugates. Key parameters include:

NMR Spectroscopic Data

¹H-NMR (500 MHz, acetone-d₆) of resveratrol 3-sulfate-4′-glucuronide revealed:

-

δ 7.52 (d, J = 8.4 Hz, H2′/H6′)

-

δ 6.94 (d, J = 8.4 Hz, H3′/H5′)

-

δ 5.12 (d, J = 7.2 Hz, H1‴ of glucuronide).

¹³C-NMR confirmed the sulfate (δ 107.9, C3-SO₃) and glucuronide (δ 104.5, C1‴) attachments.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The phenoxy and sulfooxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe or a therapeutic agent. Its multiple functional groups enable interactions with various biological targets, making it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique structure allows for the creation of materials with improved stability, durability, and functionality.

Wirkmechanismus

The mechanism of action of Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation, depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Resveratrol Metabolites

Structural and Metabolic Differences

Resveratrol undergoes extensive Phase II metabolism, producing mono- and di-conjugates. Key metabolites include:

- Resveratrol-3-O-glucuronide (R3G)

- Resveratrol-4′-O-glucuronide (R4G)

- Resveratrol-3-sulfate (R3S)

- Resveratrol-4′-sulfate (R4S)

- Resveratrol disulfate (RDS)

- Resveratrol diglucuronide (RDG)

R3S4′G is unique as a mixed di-conjugate. Sulfation typically precedes glucuronidation due to higher sulfotransferase affinity, though UGT isoforms (e.g., UGT1A1, 1A9) dictate positional glucuronidation .

Table 1: Structural and Metabolic Features

*Data from human studies at 5 g resveratrol dose.

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters in Humans

| Metabolite | Cmax (μg/mL) | Tmax (h) | Tissue Accumulation (nmol/g) |

|---|---|---|---|

| R3S4′G | 210 | 2–7 | 674 (colorectal) |

| R3G | 185 | 2–5 | 86 (colorectal) |

| R4G | 160 | 2–5 | 45 (colorectal) |

| R3S | 198 | 2–6 | 92 (liver) |

Key findings:

- Dose Dependency : Sulfation dominates at high doses (>1 g), while glucuronidation competes at lower doses .

- Tissue Specificity : R3S4′G accumulates preferentially in colorectal tissue, whereas R3S and R3G localize in liver/kidney .

- Bioavailability : Free resveratrol constitutes <5% of total plasma species; conjugates dominate circulation .

Stability and Reactivation

- R3S4′G stability remains unstudied but may differ due to mixed conjugation.

- Intracellular Reactivation : Glucuronidases/sulfatases in breast and colorectal tissues cleave conjugates, releasing active resveratrol .

Biologische Aktivität

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, particularly in grapes and berries. It has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. Among its metabolites, Resveratrol 3-Sulfat-4-Glucuronide is particularly notable for its biological activity and therapeutic potential.

Resveratrol 3-Sulfat-4-Glucuronide is a conjugate formed by the sulfation and glucuronidation of resveratrol. This modification enhances its solubility and bioavailability, making it a significant player in the pharmacokinetics of resveratrol.

Key Characteristics:

- Molecular Formula: C₁₈H₁₈O₈S

- Molecular Weight: 402.4 g/mol

- Structure: Contains both sulfate and glucuronide moieties attached to the resveratrol backbone.

Antioxidant Effects

Resveratrol and its metabolites exhibit potent antioxidant properties. Research indicates that Resveratrol 3-Sulfat-4-Glucuronide can effectively reduce oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. A study demonstrated that resveratrol significantly increased ghrelin secretion in cultured gastric mucosal cells by lowering oxidative stress levels .

Table 1: Antioxidant Activity of Resveratrol and Its Metabolites

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Resveratrol | 10 | Free radical scavenging |

| Resveratrol 3-Sulfat-4-Glucuronide | 15 | Enhanced glutathione synthesis |

| Curcumin | 20 | Inhibition of ROS production |

Anti-inflammatory Effects

Resveratrol has been shown to modulate inflammatory pathways by activating sirtuins, particularly SIRT1. This activation leads to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . Resveratrol 3-Sulfat-4-Glucuronide retains these anti-inflammatory properties, contributing to its potential in treating chronic inflammatory diseases.

Case Study: Inhibition of Inflammation

In a clinical trial involving patients with metabolic syndrome, administration of resveratrol resulted in decreased levels of inflammatory markers and improved metabolic profiles . The glucuronidated form was particularly effective due to its enhanced bioavailability.

Sirtuin Activation

Sirtuins are a family of proteins that play critical roles in cellular regulation, including aging and inflammation. Resveratrol activates SIRT1, which deacetylates various substrates involved in inflammatory responses. This mechanism is crucial for the anti-inflammatory effects observed with resveratrol treatment .

Modulation of Lipid Metabolism

Resveratrol influences lipid metabolism through its action on AMPK (AMP-activated protein kinase). This pathway is essential for energy homeostasis and has implications for obesity-related diseases. The metabolite Resveratrol 3-Sulfat-4-Glucuronide enhances AMPK activity, leading to improved lipid profiles in animal models .

Cardiovascular Health

The cardioprotective effects of resveratrol have been widely studied. Its metabolites, including Resveratrol 3-Sulfat-4-Glucuronide, contribute to vasodilation and improved endothelial function. A meta-analysis indicated that resveratrol supplementation significantly reduced blood pressure and improved lipid profiles in patients at risk for cardiovascular diseases .

Cancer Prevention

Emerging evidence suggests that resveratrol may have chemopreventive properties against various cancers. The metabolite Resveratrol 3-Sulfat-4-Glucuronide has been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Clinical Findings on Resveratrol

Q & A

Q. How are resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide synthesized for experimental use?

Resveratrol glucuronides are synthesized via selective enzymatic or chemical glucuronidation. A practical method involves selective deacetylation of resveratrol triacetate using ammonium acetate, followed by purification via silica gel chromatography with ethyl acetate-acetic acid (94:6) . Large-scale preparation requires optimization of reaction conditions to ensure high yield (>95% purity), as validated by HPLC and spectroscopic techniques .

Q. What analytical methods are used to quantify resveratrol metabolites in plasma and tissues?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and HPLC-UV are standard methods. For example:

- LC-MS/MS : Detects resveratrol-3-O-glucuronide (R3G), resveratrol-4′-O-glucuronide (R4′G), and sulfates in plasma with limits of quantification (LOQ) <10 nM .

- HPLC-UV : Validated in preclinical studies with accuracy >98% and precision <5% RSD for glucuronide/sulfate metabolites in colorectal tissue .

- TMT labeling : Enhances sensitivity for low-abundance metabolites in pharmacokinetic studies .

Q. What are the pharmacokinetic profiles of resveratrol metabolites in humans?

In clinical trials (0.5–5 g/day oral doses):

- Peak plasma levels : Resveratrol aglycone (≤2 μM) vs. glucuronides/sulfates (up to 20 μM) .

- Tissue distribution : Colorectal tissues show higher metabolite concentrations (e.g., 674 nmol/g resveratrol aglycone vs. 86 nmol/g R3G) due to direct exposure pre-metabolism .

- Half-life : Glucuronides exhibit prolonged circulation (t1/2 >6 hr) compared to aglycone (t1/2 ~1.5 hr) .

Advanced Research Questions

Q. How do resveratrol glucuronides reduce DNA strand breaks without altering apoptosis in Jurkat T cells?

Pretreatment with R3G/R4′G (10 μM) reduces camptothecin-induced DNA damage (measured via γ-H2AX phosphorylation and TUNEL assays) by 30–40% but does not affect cleaved PARP levels or apoptotic rates . This suggests glucuronides act as topoisomerase I co-inhibitors that stabilize DNA-topoisomerase complexes without triggering caspase-dependent apoptosis. Contrastingly, resveratrol aglycone increases DNA damage and apoptosis, highlighting metabolite-specific protective mechanisms .

Q. Why do resveratrol glucuronides induce G1 cell cycle arrest in colon cancer cells but not adipocytes?

- Colon cancer (CCL-228 cells) : R3G/R4′G (IC50 9.8–31 μM) downregulate cyclin D1 and activate A3 adenosine receptors, leading to G1 arrest .

- Adipocytes : Glucuronides reduce triacylglycerol content via PPARγ and SIRT-1 modulation but lack cell cycle effects, indicating tissue-specific signaling .

Methodological note: Use neutral red/MTT assays for proliferation and flow cytometry for cell cycle analysis to replicate these findings .

Q. How do efflux transporters (e.g., MRP4) regulate the bioavailability of resveratrol glucuronides?

- MRP4 knockdown : Reduces R3G/R4′G efflux by 43–46% in HeLa1A1 cells, increasing intracellular accumulation .

- BCRP/MRP2 inhibitors : Probenecid and Ko143 decrease glucuronide secretion by 55–64% in intestinal perfusions .

A cellular pharmacokinetic model integrating UGT1A1 metabolism and efflux kinetics can quantify transporter contributions .

Q. What explains contradictory reports on resveratrol metabolites’ antioxidant vs. pro-oxidant effects?

Discrepancies arise from:

- Dose dependency : Metabolites act as antioxidants at physiological levels (1–10 μM) but induce ROS at supraphysiological doses (>50 μM) .

- Cell type specificity : Jurkat T cells show metabolite-mediated DNA protection , while HepG2 cells exhibit PPARγ antagonism (Kd ~1 μM) via direct binding .

Validate using ROS probes (DCFH-DA) and PPAR transactivation assays to contextualize results .

Q. How do gut microbiota influence the activity of resveratrol metabolites?

Gut bacteria convert resveratrol to dihydroresveratrol and phenylacetic acid derivatives, which are further glucuronidated/sulfated . These secondary metabolites (e.g., 3,4′-dihydroxybibenzyl) exhibit distinct anti-inflammatory and antiproliferative activities but require metabolomic profiling (LC-QTOF-MS) for characterization .

Methodological Recommendations

- For in vitro studies : Use physiologically relevant metabolite concentrations (1–25 μM) and pretreatment durations (>24 hr) to mimic human exposure .

- For transporter studies : Apply dual inhibitors (e.g., MK-571 for MRP2/4) to dissect efflux mechanisms .

- For clinical correlations : Prioritize tissue-specific pharmacokinetic sampling (e.g., colorectal biopsies) over plasma measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.